2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile
Overview
Description
“2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile” is a chemical compound used in the synthesis of azaindoles . It is also known as “5-Amino-3-(trifluoromethyl)2-cyanopyridine” and “5-Amino-3-(trifluoromethyl)picolinonitrile” among other names .
Synthesis Analysis
Trifluoromethylpyridines, including “2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries . The synthesis of these compounds is an important research topic due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The molecular structure of “2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile” has been studied using density functional theory calculations . The biological activities of this compound are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Physical And Chemical Properties Analysis
“2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile” is a solid with a melting point of 45-49 °C . Its empirical formula is C6H5F3N2 and its molecular weight is 162.11 .
Scientific Research Applications
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Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries .
- Application Summary : Trifluoromethylpyridine (TFMP) derivatives, including 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
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Synthesis of Azaindoles
- Field : Organic Chemistry .
- Application Summary : 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile is employed in a convenient, one-pot, synthesis of azaindoles .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this synthesis were not detailed in the source .
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Preparation of (trifluoromethyl)pyridyllithiums
- Field : Organic Chemistry .
- Application Summary : 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile can be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this preparation were not detailed in the source .
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Synthesis of Metal-Organic Frameworks (MOFs)
- Field : Materials Science .
- Application Summary : 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile can be used in the synthesis of metal-organic frameworks (MOFs) .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this synthesis were not detailed in the source .
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Synthesis of Methiodide Salts
- Field : Organic Chemistry .
- Application Summary : 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile can be used in the synthesis of methiodide salts .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this synthesis were not detailed in the source .
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Preparation of (Trifluoromethyl)pyridyllithiums
- Field : Organic Chemistry .
- Application Summary : 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile can be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this preparation were not detailed in the source .
-
Synthesis of Metal-Organic Frameworks (MOFs)
- Field : Materials Science .
- Application Summary : 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile can be used in the synthesis of metal-organic frameworks (MOFs) .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this synthesis were not detailed in the source .
-
Synthesis of Methiodide Salts
- Field : Organic Chemistry .
- Application Summary : 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile can be used in the synthesis of methiodide salts .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this synthesis were not detailed in the source .
Safety And Hazards
“2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The target organs are the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
2-amino-5-(trifluoromethyl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-1-4(2-11)6(12)13-3-5/h1,3H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWLGKLNLHLZHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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